

# Sincalide: A Technical Guide to its Molecular Structure and Biological Activity

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Compound of Interest		
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#### Introduction

Sincalide, a synthetic C-terminal octapeptide analog of cholecystokinin (CCK), is a crucial tool in both clinical diagnostics and biomedical research.[1][2][3] Also known as CCK-8, it mimics the physiological actions of endogenous CCK, primarily through its interaction with cholecystokinin receptors. This technical guide provides an in-depth overview of the molecular structure and biological activity of sincalide, with a focus on quantitative data, experimental protocols, and signaling pathways relevant to researchers and drug development professionals.

#### **Molecular Structure**

Sincalide is a linear octapeptide with a molecular formula of C49H62N10O16S3 and a molecular weight of approximately 1143.27 g/mol .[3] Its structure is fundamental to its biological function, featuring a critical post-translational modification essential for its potent activity.

Amino Acid Sequence: H-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2

A key feature of sincalide's structure is the sulfation of the tyrosine residue. This modification is critical for high-affinity binding to the cholecystokinin type 1 receptor (CCK1R) and, consequently, for its biological potency.[4] The C-terminus of the peptide is amidated.



Property	Value
Molecular Formula	C49H62N10O16S3
Molecular Weight	~1143.27 g/mol
Amino Acid Sequence	Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
Key Modifications	Sulfated Tyrosine, C-terminal Amidation

## **Biological Activity**

Sincalide exerts its physiological effects by acting as a potent and selective agonist at cholecystokinin receptors, with a significantly higher affinity for the CCK1 receptor subtype compared to the CCK2 receptor.[1] CCK1 receptors are predominantly located on gallbladder smooth muscle cells, pancreatic acinar cells, and in the gastrointestinal tract, which are the primary sites of sincalide's action.[1]

The principal biological activities of sincalide include:

- Gallbladder Contraction: Sincalide stimulates the smooth muscle of the gallbladder, causing
  it to contract and release bile into the small intestine. This is its most prominent and clinically
  utilized effect.[1][5]
- Pancreatic Enzyme Secretion: It stimulates pancreatic acinar cells to secrete digestive enzymes, including amylase, lipase, and proteases.[1]
- Gastrointestinal Motility: Sincalide can delay gastric emptying and increase intestinal motility.

#### **Quantitative Biological Data**

The following tables summarize the in vitro binding affinities and potency of sincalide (CCK-8) at human cholecystokinin receptors.

Table 1: Sincalide (CCK-8) Binding Affinities (Ki)



Receptor	Species	Ki (nM)	Reference
CCK1	Human	0.28	[6]

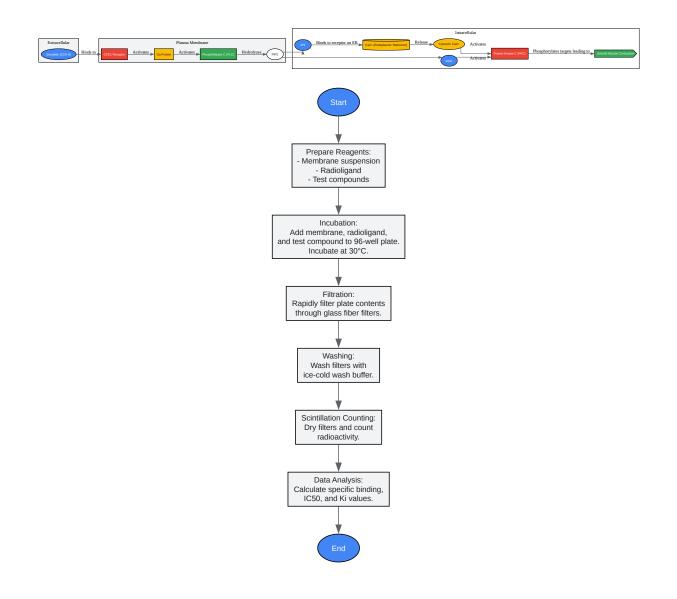
Table 2: Sincalide (CCK-8) Functional Potency (IC50/EC50)

Receptor	Species	Assay Type	Value (nM)	Parameter	Reference
CCK1	Human	[125I]Bolton- Hunter CCK- 8 displacement	0.63	IC50	[6]
CCK1	Human	[125I]Bolton- Hunter CCK- 8 displacement	1.32	IC50	[6]
CCK2	Human	[Ca2+] mobilization	0.05	EC50	[6]
CCK2	Human	[125I]CCK-8 displacement	0.09	EC50	[6]

### **Signaling Pathway**

Activation of the CCK1 receptor by sincalide initiates a well-defined intracellular signaling cascade. The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle contraction.[8][9] [10]





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